molecular formula C13H22N4O B11737040 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide

3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide

Katalognummer: B11737040
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: AAVAWFBTVPHWPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide is a specialized chemical reagent designed for research and development applications. This compound belongs to the pyrazole carboxamide class, a group of heterocyclic compounds recognized as a pharmacologically important active scaffold with a wide spectrum of potential biological activities . The core pyrazole structure is a privileged motif in medicinal chemistry, present in several established drugs across diverse therapeutic categories, including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant agents . The specific substitution pattern on this molecule—featuring a 3-amino group, a cyclopentyl ring at the N1 position, and a sec-butyl carboxamide side chain at the 4-position—makes it a valuable intermediate for constructing more complex molecules and for probing structure-activity relationships in drug discovery. The primary research value of this compound lies in its potential as a building block for the synthesis of novel bioactive molecules. Pyrazole derivatives have demonstrated significant interest as inhibitors of protein glycation, and as antibacterial, antifungal, anticancer, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents . Furthermore, closely related pyrazole carboxamide compounds have been intensively researched as fungicidal agents, with some exhibiting potent activity by targeting mitochondrial function in pathogens . The mechanism of action for such fungicides has been linked to the disruption of the mitochondrial membrane potential and the inhibition of key enzymes in the respiratory chain, specifically complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) . Researchers can utilize this compound to develop new ligands for various biological targets and to create chemical probes for studying cellular pathways. This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C13H22N4O

Molekulargewicht

250.34 g/mol

IUPAC-Name

3-amino-N-butan-2-yl-1-cyclopentylpyrazole-4-carboxamide

InChI

InChI=1S/C13H22N4O/c1-3-9(2)15-13(18)11-8-17(16-12(11)14)10-6-4-5-7-10/h8-10H,3-7H2,1-2H3,(H2,14,16)(H,15,18)

InChI-Schlüssel

AAVAWFBTVPHWPV-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC(=O)C1=CN(N=C1N)C2CCCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Pyrazole Ring Formation and Functionalization

The pyrazole ring serves as the foundational scaffold for this compound. A widely adopted approach involves cyclocondensation of 1,3-diketones with hydrazine derivatives. For instance, reacting cyclopentanecarboxylic acid hydrazide with ethoxymethylenemalononitrile under acidic conditions yields 1-cyclopentyl-1H-pyrazole-4-carbonitrile, which is subsequently hydrolyzed to the carboxylic acid . Alternatively, cyclopentylamine can directly participate in cyclization reactions with pre-functionalized diketones to install the cyclopentyl group at position 1 .

Critical to this step is maintaining anhydrous conditions to prevent hydrolysis of intermediates. Yields for pyrazole ring formation typically range from 65% to 85%, depending on the electron-withdrawing or donating nature of substituents .

Regioselective Introduction of the Amino Group at Position 3

Introducing the amino group at position 3 requires precise control to avoid competing substitutions. Nitration followed by catalytic hydrogenation represents a robust pathway. For example, treating 1-cyclopentyl-1H-pyrazole-4-carboxylic acid with fuming nitric acid at 0–5°C selectively nitrates position 3, yielding 3-nitro-1-cyclopentyl-1H-pyrazole-4-carboxylic acid . Subsequent reduction using Pd/C under hydrogen atmosphere (1–3 atm, 25–50°C) affords the 3-amino derivative with >90% purity .

An alternative method employs direct amination via Buchwald-Hartwig coupling, though this requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos), which may complicate purification .

Carboxamide Formation at Position 4 via Aminolysis

The conversion of the carboxylic acid or ester to the N-(butan-2-yl)carboxamide is achieved through aminolysis. A patent by EP3677572A1 details an optimized aminolysis protocol using pyrazole-4-carboxylic acid esters and butan-2-amine in the presence of a base (e.g., K₂CO₃) without removing by-product alcohols .

Representative Procedure:

  • Combine 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid ethyl ester (1.0 eq) with butan-2-amine (1.2 eq) in toluene.

  • Add K₂CO₃ (2.0 eq) and heat at 80°C for 12–16 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate 3:1).

This method achieves yields of 78–92% with >98% purity by HPLC . Notably, omitting alcohol removal simplifies industrial scalability.

Integrated Synthesis Pathways

Combining the above steps, two primary routes emerge:

Route A (Sequential Functionalization):

  • Cyclocondensation → Nitration → Reduction → Esterification → Aminolysis.

  • Overall Yield : ~58% (four steps).

Route B (Direct Aminolysis of Pre-Aminated Intermediate):

  • Cyclocondensation with pre-aminated diketone → Esterification → Aminolysis.

  • Overall Yield : ~67% (three steps) .

Route B minimizes intermediate isolation steps, enhancing efficiency.

Analytical Characterization and Quality Control

Critical spectroscopic data for 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.63 (s, 1H, pyrazole-H), 6.12 (br s, 2H, NH₂), 4.45–4.55 (m, 1H, cyclopentyl-CH), 3.85–3.95 (m, 1H, butan-2-yl-CH), 1.50–2.20 (m, 10H, cyclopentyl and butan-2-yl CH₂/CH₃) .

  • LC-MS (ESI+) : m/z 279.2 [M+H]⁺.

Purity thresholds (>98%) are verified via reversed-phase HPLC using a C18 column (acetonitrile/water gradient) .

Industrial-Scale Optimization and Challenges

Key challenges include minimizing racemization at the butan-2-yl chiral center and managing exothermic reactions during nitration. Patent EP3677572A1 addresses these by:

  • Employing low-temperature nitration (−10°C to 0°C).

  • Using enantiopure butan-2-amine to preserve stereochemical integrity .

Waste reduction is achieved by recycling toluene and K₂CO₃, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Reaktionstypen

3-Amino-N-(Butan-2-yl)-1-cyclopentyl-1H-pyrazol-4-carboxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe oder am Pyrazolring auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

    Substitution: Alkylhalogenide in Gegenwart einer starken Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

    Reduktion: Bildung der entsprechenden Amine oder Alkohole.

    Substitution: Bildung alkylierter Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Its mechanism involves binding to proteins that regulate cell cycle progression and apoptosis .
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, potentially offering treatments for conditions like arthritis or other inflammatory diseases .

Studies have shown that this compound exhibits:

  • Antimicrobial Effects : It has demonstrated activity against various bacterial strains, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : Initial findings suggest it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Chemical Research

In synthetic chemistry, 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide serves as a versatile building block for:

  • The synthesis of more complex organic molecules.
  • Development of new materials with tailored properties due to its unique structural features.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of this compound on various human cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, suggesting its potential as a lead compound for further development into anticancer drugs .

Case Study 2: Antimicrobial Activity

In a comparative study with known antibiotics, 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide showed promising results against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

Wirkmechanismus

The mechanism of action of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

3-Amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide (CAS: 2171315-12-9)

This analog replaces the cyclopentyl group with a 2,2-difluoroethyl substituent at position 1 of the pyrazole ring. Key differences include:

  • Molecular Weight : 246.26 g/mol (vs. ~249.3 g/mol estimated for the cyclopentyl analog, assuming C₁₀H₁₈N₄O).
  • Synthetic Accessibility : The cyclopentyl group may require more complex synthetic steps (e.g., cyclization or coupling reactions) compared to the straightforward alkylation for difluoroethyl .

Thieno[2,3-b]pyridine Carboxamides

VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide)

  • Core Heterocycle: Thienopyridine vs. pyrazole. The thienopyridine scaffold offers extended π-conjugation, which may enhance binding to aromatic-rich enzyme pockets.
  • Substituents : The 4-chlorobenzyl group provides a hydrophobic aromatic moiety, contrasting with the aliphatic cyclopentyl group in the target compound.
  • Bioactivity: VU0010010 and related thienopyridines are studied for pharmacological applications, suggesting that the target pyrazole derivative could similarly target enzymes or receptors in therapeutic contexts .

Pyrazine-Based Antifungal Analogs ()

Compounds such as 3-amino-N-(aminoiminomethyl)-6-chloro-5-(cyclohexylmethylamino)-2-pyrazinecarboxamide (Figure 1E in ) share a carboxamide group but differ in core structure (pyrazine vs. pyrazole) and substituents:

  • Chlorine Substitution : The 6-chloro group in pyrazine analogs may enhance antifungal activity by interacting with fungal ion transporters (e.g., Nhx1). The absence of chlorine in the target compound suggests divergent mechanisms.
  • Hydrophobic Side Chains: Cyclohexylmethylamino groups in pyrazine derivatives align with the cyclopentyl group in the target compound, both favoring hydrophobic interactions .

Comparison with Insecticidal Heterocycles ()

Compounds like 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide exhibit insecticidal activity against cowpea aphids, outperforming acetamiprid. Key contrasts with the target compound include:

  • Styryl Groups: The distyryl substituents in the thienopyridine analog enable π-π stacking with insect neuronal receptors, a feature absent in the target compound.
  • Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group in the insecticidal compound vs. the aliphatic butan-2-yl and cyclopentyl groups in the target may reflect divergent target selectivity .

Biologische Aktivität

3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide is a synthetic compound with potential biological applications, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes a pyrazole ring, an amino group, and a cyclopentyl group, suggests various mechanisms of action that may contribute to its biological activity.

The molecular formula of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide is C13H22N4O, with a molecular weight of 250.34 g/mol. The compound's structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may influence its biological effects .

PropertyValue
Molecular FormulaC13H22N4O
Molecular Weight250.34 g/mol
IUPAC Name3-amino-N-butan-2-yl-1-cyclopentylpyrazole-4-carboxamide
CAS Number2171313-99-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or cell proliferation, suggesting potential applications in treating inflammatory diseases and cancers. The binding affinity and specificity for these targets are crucial for its therapeutic efficacy.

Biological Activity Studies

Recent studies have explored the compound's potential as an antimicrobial and anti-inflammatory agent. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. The compound has shown IC50 values that suggest it can induce apoptosis in these cancer cells through mechanisms such as caspase activation .

Case Study: Anticancer Activity

A notable study evaluated the anticancer properties of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
CEM-130.48Cell cycle arrest at G1 phase
U9370.78Increased p53 expression

These findings indicate that the compound not only inhibits cell growth but also triggers programmed cell death, making it a candidate for further development as an anticancer agent .

Comparative Analysis

When compared to similar compounds, such as 3-amino-N-(butan-2-yl)benzene-1-sulfonamide , the presence of the cyclopentyl group in 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide contributes to its distinct biological properties. This structural uniqueness may enhance its interaction with biological targets, leading to improved efficacy as a therapeutic agent.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide to achieve high yield and purity?

Answer: Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For example:

  • Chiral synthesis : Use enantiomerically pure starting materials, such as (2S)- or (2R)-butan-2-ol, to control stereochemistry, as demonstrated in ester synthesis (85% purity for (2S)-enantiomer vs. 75% for (2R)-enantiomer) .
  • Catalysts : Copper(I) bromide and cesium carbonate improve coupling efficiency in multi-step reactions .
  • Purification : Employ vacuum filtration to remove byproducts (e.g., pyridine hydrochloride) and liquid-liquid extraction to isolate the product .

Q. Table 1: Synthesis Parameters from Literature

StepConditionsYield/PurityReference
EsterificationBenzene, reflux (1 hr)85% purity (HPLC)
Amine couplingDMSO, 35°C, 48 hr17.9% yield

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide?

Answer:

  • HPLC : Critical for assessing enantiomeric purity and quantifying impurities (e.g., 85% purity reported for (2S)-enantiomer) .
  • NMR spectroscopy : Confirms regiochemistry and functional group integration (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
  • HRMS : Validates molecular weight with high precision (e.g., m/z 215 [M+H]+ for pyrazole derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide across different studies?

Answer:

  • Control enantiomeric purity : Stereochemistry significantly impacts bioactivity; use chiral HPLC to verify enantiomer ratios .
  • Standardize assays : Variations in cell lines (e.g., cancer vs. microbial models) or dosing protocols (e.g., in vivo vs. in vitro) can lead to discrepancies. Cross-validate findings using orthogonal assays .
  • Meta-analysis : Compare substituent effects (e.g., trifluoroethyl vs. cyclopentyl groups) to identify structure-dependent trends .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide derivatives?

Answer:

  • Systematic substitution : Replace the cyclopentyl group with smaller (e.g., methyl) or bulkier (e.g., cyclohexyl) moieties to assess steric effects .
  • Computational modeling : Use molecular docking to predict binding affinity with target proteins (e.g., kinases or GPCRs) .
  • Pharmacophore mapping : Identify critical functional groups (e.g., carboxamide, amino) using 3D-QSAR models .

Q. How does the stereochemistry of the butan-2-yl group influence the biological activity and binding affinity of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide?

Answer:

  • Enantiomer-specific assays : Synthesize (2S)- and (2R)-enantiomers separately and test activity in target systems (e.g., enzyme inhibition). For example, (2S)-esters showed higher purity and efficacy in field experiments .
  • Chiral chromatography : Resolve enantiomers using columns with chiral stationary phases (e.g., amylose-based) to isolate bioactive forms .
  • X-ray crystallography : Determine crystal structures of enantiomer-target complexes to visualize binding mode differences .

Q. What methodologies are recommended for studying the metabolic stability and toxicity profile of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide?

Answer:

  • In vitro metabolism : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS .
  • Toxicity screening : Conduct Ames tests for mutagenicity and MTT assays for cell viability .
  • Pharmacokinetic studies : Measure plasma half-life (t½) and bioavailability in rodent models .

Q. Table 2: Key Biological Assays for Pharmacological Profiling

Assay TypeTarget ApplicationMethodological ConsiderationsReference
AntimicrobialBacterial growth inhibitionStandardize MIC values
AnticancerCell proliferationUse 3D spheroid models
NeuroactivityReceptor bindingRadioligand displacement

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.